Aureusimine B

Description

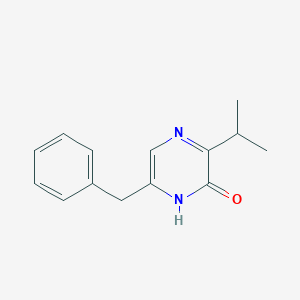

Structure

3D Structure

Properties

IUPAC Name |

6-benzyl-3-propan-2-yl-1H-pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-10(2)13-14(17)16-12(9-15-13)8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZUORGWXUVRUMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=C(NC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Characterization of Aureusimine B in Staphylococcus aureus: A Technical Guide

Introduction

Staphylococcus aureus is a formidable human pathogen, responsible for a wide array of infections ranging from minor skin ailments to life-threatening conditions like bacteremia and endocarditis.[1] A key factor in its pathogenicity is the ability to form biofilms, which provide enhanced resistance to antibiotics and the host immune system.[2][3] Within this context, scientific inquiry has led to the discovery of secondary metabolites that may play crucial roles in the bacterium's lifecycle and its interactions with the host.

This technical guide focuses on Aureusimine B, a pyrazinone-class secondary metabolite also known as phevalin.[2][4] Produced by S. aureus, this compound is synthesized by a nonribosomal peptide synthetase (NRPS) and has been a subject of significant research interest.[4][5] Initial studies implicated it as a regulator of virulence, although this role has since been debated.[1][6] This document provides an in-depth overview of the discovery, biosynthesis, biological activity, and experimental protocols related to this compound, tailored for researchers, scientists, and drug development professionals.

Discovery: A Tale of Two Growth States

A pivotal discovery in the study of this compound was the observation that its production is significantly elevated in S. aureus biofilms compared to their free-floating, planktonic counterparts.[2][7] High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) analysis of organic extracts from biofilm and planktonic cultures revealed this differential production.[2][8] This finding suggests a potential role for this compound in the biofilm-associated lifestyle of S. aureus.

Quantitative Data: this compound Production

The table below summarizes the relative production of this compound in different S. aureus growth states, as determined by direct analysis of culture samples normalized to cell density (OD600).

| Culture Condition | Normalized Cell Density (OD600) | Relative this compound Production |

| Planktonic | 0.66 | Low |

| Resuspended Biofilm | 1.4 | Intermediate |

| Biofilm | 0.9 | High |

| Data compiled from studies by Secor P.R., et al. (2012).[2][3][7][8] |

Biosynthesis of this compound

This compound is the product of the aus (or pzn) gene cluster, which encodes a nonribosomal peptide synthetase (NRPS).[2] The biosynthesis is a multi-step process initiated by the NRPS, which creates a dipeptide aldehyde from the amino acid precursors, phenylalanine and valine.[4] This intermediate then undergoes cyclization and oxidation to form the final pyrazinone structure.[4] The availability of aromatic amino acid precursors in the growth medium has been shown to dictate the production dynamics of aureusimines.[9]

Biological Activity and Host Interaction

The precise biological role of this compound has been a topic of evolving research, with functions ranging from enzyme inhibition to modulation of host cell gene expression.

Enzyme Inhibition

This compound has been identified as an inhibitor of calpain, a family of intracellular cysteine proteases involved in various eukaryotic cellular processes.[2][3]

Quantitative Data: Calpain Inhibition

| Compound | Target | Assay | IC50 |

| This compound | Calpain | Casein Hydrolysis | 1.3 µM |

| Data from GlpBio product information.[4] |

Interaction with Human Keratinocytes

Studies investigating the effect of this compound on human keratinocytes (HKs) revealed a modest direct impact on gene expression. However, its effect was significantly amplified when combined with soluble products from S. aureus planktonic cultures.[2][3] This suggests that this compound may act synergistically with other bacterial factors to modulate the host response. The resulting transcriptional profile points towards the regulation of MAPK/AP-1 dependent signaling cascades, which are involved in processes like apoptosis, proliferation, and cell migration.[2][3] Despite this, this compound alone does not induce apoptosis in keratinocytes.[2][7]

Quantitative Data: Gene Regulation in Human Keratinocytes

The following table lists a selection of the top genes regulated in human keratinocytes treated with S. aureus planktonic-conditioned medium supplemented with this compound (+PCM) relative to conditioned medium alone (-PCM).

| Gene Symbol | Description | Fold Change (+PCM vs -PCM) |

| Upregulated | ||

| IL36G | Interleukin 36 Gamma | > 20 |

| IL36RN | Interleukin 36 Receptor Antagonist | > 10 |

| S100A7A | S100 Calcium Binding Protein A7A | > 10 |

| IL8 | Interleukin 8 | > 5 |

| CSF2 | Colony Stimulating Factor 2 | > 5 |

| Downregulated | ||

| KRT1 | Keratin 1 | < -5 |

| KRT10 | Keratin 10 | < -5 |

| LCE3D | Late Cornified Envelope 3D | < -5 |

| CALML5 | Calmodulin Like 5 | < -5 |

| SPINK5 | Serine Peptidase Inhibitor Kazal Type 5 | < -5 |

| Data represents a selection from Secor P.R., et al. (2012) and is illustrative of the types of genes affected.[2][3] |

The Virulence Factor Controversy

Initial research suggested that aureusimines function as regulators of virulence factor expression and are necessary for productive infections in mouse models.[1] However, a subsequent study revealed that the original ausA deletion mutant strain used in these experiments harbored an inadvertent 83-nucleotide duplication in the saeS gene of the SaeRS two-component system, a key regulator of virulence.[6] This finding indicated that the observed attenuation of virulence was due to the saeS mutation rather than the absence of aureusimines, thereby challenging the direct role of this compound in virulence control.[6]

Experimental Protocols

This section provides an overview of the key methodologies used in the research of this compound.

S. aureus Culture and Sample Preparation

-

Biofilm Culture: S. aureus is grown on polycarbonate filter membranes placed on agar plates (e.g., EpiLife medium) for 72 hours. For analysis, mature biofilms are transferred to fresh medium for an additional 24 hours to generate biofilm-conditioned medium (BCM).[2][3]

-

Planktonic Culture: Bacteria are grown in liquid medium (e.g., EpiLife) at 37°C with constant agitation to stationary phase.[2][3]

-

Conditioned Medium: Culture supernatants are collected by centrifugation and sterilized through a 0.22 µm filter.[2][3]

This compound Extraction and Analysis

-

Extraction: For analysis, spent culture medium is subjected to organic extraction.

-

Purification and Quantification: Synthetic or extracted this compound is purified and quantified using High-Performance Liquid Chromatography (HPLC). Elution can be monitored by UV detection at 322 nm.[2][3]

-

Identification: Confirmation of this compound in biological samples is achieved by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS), comparing the retention time and fragmentation pattern to a synthetic standard. The reported exact mass-to-charge ratio (m/z) for phevalin is 229.1335.[2][7] Nuclear Magnetic Resonance (NMR) spectroscopy has also been used for broader metabolomic profiling.[2][8]

Human Keratinocyte (HK) Assays

-

Cell Culture: HKs are grown to confluence in appropriate media (e.g., EpiLife) in multi-well plates.[3]

-

Treatment: Cells are treated with varying concentrations of purified this compound (e.g., 1 µM, 10 µM) or with different conditioned media (e.g., +PCM, -PCM, BCM). A vehicle control (e.g., DMSO) is used in all experiments.[2][3]

-

Gene Expression Analysis: After a set incubation period (e.g., 4 hours), total RNA is isolated from the HKs using a commercial kit (e.g., RNeasy minikit). Gene expression profiles are then determined using microarray analysis or RT-qPCR.[3][8]

Conclusion

This compound (phevalin) is a nonribosomally synthesized dipeptide produced by Staphylococcus aureus, with significantly higher production observed in biofilms. While its initial designation as a direct virulence regulator has been questioned, its ability to inhibit host enzymes like calpain and modulate keratinocyte gene expression, particularly in concert with other bacterial products, suggests a nuanced role in the host-pathogen interface. For professionals in drug development, the biosynthesis pathway of this compound presents a potential target for anti-infective strategies aimed at disrupting biofilm-specific metabolic processes. Further research is warranted to fully elucidate its biological significance and therapeutic potential.ive strategies aimed at disrupting biofilm-specific metabolic processes. Further research is warranted to fully elucidate its biological significance and therapeutic potential.

References

- 1. Staphylococcus aureus nonribosomal peptide secondary metabolites regulate virulence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phevalin (this compound)Production by Staphylococcus aureus Biofilm and Impacts on Human Keratinocyte Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phevalin (this compound)Production by Staphylococcus aureus Biofilm and Impacts on Human Keratinocyte Gene Expression | PLOS One [journals.plos.org]

- 4. glpbio.com [glpbio.com]

- 5. Phevalin (this compound) production by Staphylococcus aureus biofilm and impacts on human keratinocyte gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aureusimines in Staphylococcus aureus Are Not Involved in Virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Phevalin (this compound)Production by Staphylococcus aureus Biofilm and Impacts on Human Keratinocyte Gene Expression | PLOS One [journals.plos.org]

- 9. researchgate.net [researchgate.net]

The Biosynthesis of Aureusimine B and Phevalin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aureusimine B, also known as phevalin, is a cyclic dipeptide belonging to the pyrazinone class of natural products.[1] It is produced by various microorganisms, including the human pathogen Staphylococcus aureus and certain fungi.[1] The biosynthesis of this compound and its analogs, collectively termed aureusimines, is of significant interest due to their potential biological activities, including the regulation of virulence factor expression in S. aureus and their role in host-pathogen interactions.[2][3] This technical guide provides an in-depth overview of the biosynthesis of this compound/phevalin, detailing the enzymatic machinery, precursor molecules, and experimental methodologies used to elucidate its formation.

Core Biosynthetic Pathway

The synthesis of this compound (phevalin) is orchestrated by a non-ribosomal peptide synthetase (NRPS) system.[4][5][6] In Staphylococcus aureus, the primary enzyme responsible is a large, soluble protein named AusA, which is approximately 273-277 kDa in size.[4][5] The biosynthesis is initiated by the AusA NRPS, which creates a dipeptide aldehyde from L-phenylalanine and L-valine, followed by cyclization and oxidation to form the final pyrazinone structure.[1][7]

The AusA enzyme exhibits a bimodular architecture with the following domain organization: A1-T1-C-A2-T2-R.[4]

-

A (Adenylation) domains (A1, A2): These domains are responsible for recognizing and activating the specific amino acid precursors (L-phenylalanine and L-valine) by adenylation, consuming ATP in the process.

-

T (Thiolation) or PCP (Peptidyl Carrier Protein) domains (T1, T2): These domains covalently bind the activated amino acids via a thioester linkage to a 4'-phosphopantetheine (Ppant) arm. The apo-T domains are post-translationally modified into their active holo-form by a phosphopantetheinyl transferase (PPTase), AusB.[4]

-

C (Condensation) domain: This domain catalyzes the formation of the peptide bond between the two amino acid precursors attached to their respective T domains.

-

R (Reductase) domain: This terminal domain is responsible for the reductive release of the dipeptide from the NRPS, typically as an aldehyde.

Following the release of the dipeptide aldehyde, it is believed to undergo spontaneous cyclization and oxidation to form the stable pyrazinone ring of this compound.[1][8]

Precursor Molecules and Product Specificity

The primary precursors for the biosynthesis of this compound are the amino acids L-phenylalanine and L-valine .[4][5] The AusA NRPS can also utilize other amino acids to a lesser extent, leading to the production of related aureusimines such as tyrvalin (from L-tyrosine and L-valine) and leuvalin (from L-leucine and L-valine).[4][5][6]

Studies have shown that the availability of precursor amino acids in the growth medium can significantly influence the profile of aureusimines produced.[5][9] For instance, in a synthetic medium mimicking human nasal secretions, which is deficient in tyrosine, S. aureus produces a significant amount of phevalin.[4][5] Even in the absence of supplemented phenylalanine, tyrosine, or valine, S. aureus can still produce aureusimines through de novo biosynthesis of these amino acids.[5]

Quantitative Data on this compound (Phevalin) Production

The production of this compound by S. aureus is influenced by various factors, including the growth phase and culture conditions. Biofilm cultures of S. aureus have been shown to produce greater amounts of phevalin compared to their planktonic counterparts.[2][10][11][12]

| Condition | Organism/Strain | Method of Quantification | Key Findings | Reference |

| Biofilm vs. Planktonic Culture | S. aureus | HPLC-MS | Biofilms produce significantly more phevalin than planktonic cultures. | [10][12] |

| Growth in RPMI1640 Medium | S. aureus JE2 WT | UPLC-MS | Preferential synthesis of phevalin over tyrvalin, with production increasing over 24 hours. | [9] |

| Growth in Chemically Defined Media (CDM) | S. aureus JE2 WT | UPLC-MS | Omission of precursor amino acids does not abrogate aureusimine biosynthesis. Phevalin production is influenced by the concentration of available phenylalanine. | [5][9] |

| Growth in Synthetic Nasal Medium (lacking tyrosine) | S. aureus JE2 WT | UPLC-MS | Marked production of phevalin with only trace amounts of tyrvalin. | [4][5][13] |

Experimental Protocols

Culture and Extraction of Aureusimines

-

Bacterial Strains and Growth Conditions: S. aureus strains are typically grown in various media such as Tryptic Soy Broth (TSB), RPMI 1640, or chemically defined media to investigate the influence of nutrient availability on aureusimine production.[4][9] For biofilm studies, bacteria can be grown on tissue culture inserts.[10][14]

-

Extraction: For analysis, culture supernatants are collected and filter-sterilized. Organic extraction, for example with chloroform, can be performed to concentrate the compounds, although direct analysis of the supernatant is also possible.[10][12]

Detection and Quantification of this compound (Phevalin)

-

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These techniques are used to separate phevalin from other components in the culture extract. A C18 column is commonly used with a gradient of water and acetonitrile, both often containing a small percentage of formic acid.[9][10]

-

Mass Spectrometry (MS): Coupled with HPLC or UPLC, MS is used for the detection and quantification of phevalin based on its mass-to-charge ratio (m/z). Selected Reaction Monitoring (SRM) can be employed for highly sensitive and specific quantification.[10]

-

Nuclear Magnetic Resonance (NMR): NMR spectroscopy is used to confirm the structure of purified phevalin and to analyze the metabolic profile of the bacterial culture.[10]

Gene Expression Analysis

-

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR): This technique is used to measure the expression levels of the ausA and ausB genes under different conditions to understand the transcriptional regulation of the biosynthetic pathway.[10][11]

-

Microarray Analysis: This can be used to study the global gene expression changes in host cells (e.g., human keratinocytes) in response to phevalin.[10][14]

Visualizations

Biosynthetic Pathway of this compound (Phevalin)

Caption: Biosynthetic pathway of this compound (phevalin) by the AusA NRPS.

Experimental Workflow for this compound Analysis

Caption: A typical experimental workflow for the analysis of this compound.

Conclusion

The biosynthesis of this compound (phevalin) is a well-defined process mediated by the non-ribosomal peptide synthetase AusA in Staphylococcus aureus. The modular nature of this enzyme and its ability to incorporate different precursor amino acids highlight the potential for generating structural diversity. Understanding the intricacies of this biosynthetic pathway is crucial for researchers in natural product chemistry, microbiology, and drug development, as it may pave the way for the discovery of novel anti-infective agents or provide targets for diagnostics. The experimental protocols outlined in this guide provide a framework for the investigation of aureusimine production and its biological roles.

References

- 1. glpbio.com [glpbio.com]

- 2. Phevalin (this compound) production by Staphylococcus aureus biofilm and impacts on human keratinocyte gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Staphylococcus aureus nonribosomal peptide secondary metabolites regulate virulence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. The AusAB non-ribosomal peptide synthetase of Staphylococcus aureus preferentially generates phevalin in host-mimicking media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. Phevalin (this compound)Production by Staphylococcus aureus Biofilm and Impacts on Human Keratinocyte Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Phevalin (this compound)Production by Staphylococcus aureus Biofilm and Impacts on Human Keratinocyte Gene Expression | PLOS One [journals.plos.org]

- 13. The AusAB non-ribosomal peptide synthetase of Staphylococcus aureus preferentially generates phevalin in host-mimicking media - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phevalin (this compound)Production by Staphylococcus aureus Biofilm and Impacts on Human Keratinocyte Gene Expression | PLOS One [journals.plos.org]

An In-depth Technical Guide to Nonribosomal Peptide Synthetase Products in Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonribosomal peptides (NRPs) represent a diverse class of natural products synthesized by microorganisms, particularly bacteria and fungi.[1][2] Unlike ribosomally synthesized peptides, NRPs are assembled by large, multi-enzyme complexes called nonribosomal peptide synthetases (NRPSs).[1][2] These enzymatic assembly lines are independent of messenger RNA and can incorporate a vast array of non-proteinogenic amino acids, leading to a remarkable structural and functional diversity.[3] NRPs exhibit a wide range of biological activities, including antimicrobial, immunosuppressive, and anticancer properties, making them a rich source for drug discovery and development.[4][5] This guide provides a comprehensive technical overview of bacterial NRPS products, focusing on their biosynthesis, quantitative analysis, and the experimental methodologies used for their study.

Core Concepts of Nonribosomal Peptide Synthesis

The biosynthesis of NRPs is a modular process carried out by NRPSs. Each NRPS is composed of repeating modules, where each module is typically responsible for the incorporation of a single amino acid into the growing peptide chain.[1][2] A minimal NRPS module consists of three core domains:

-

Adenylation (A) domain: Selects and activates a specific amino acid as an aminoacyl-adenylate.

-

Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently tethers the activated amino acid via a phosphopantetheinyl arm.

-

Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acid on its own module's T domain and the growing peptide chain attached to the T domain of the preceding module.

Additional domains can be present within a module to modify the incorporated amino acid, such as:

-

Epimerization (E) domain: Converts an L-amino acid to its D-isomer.

-

N-methylation (MT) domain: Adds a methyl group to the amino group of the amino acid.[6]

-

Cyclization (Cy) domain: Catalyzes the formation of thiazoline or oxazoline rings from cysteine, serine, or threonine residues.[6]

-

Thioesterase (TE) domain: Typically located at the C-terminus of the final module, this domain releases the mature peptide from the NRPS complex, often through cyclization or hydrolysis.

The arrangement and specificity of these domains within the NRPS assembly line dictate the final structure of the NRP product.

Quantitative Data of Prominent Bacterial NRPS Products

The following tables summarize key quantitative data for several well-characterized nonribosomal peptides produced by bacteria. This data is crucial for researchers in drug development and metabolic engineering for comparing the efficacy and production levels of these compounds.

| Nonribosomal Peptide | Producing Bacterium | Molecular Weight (Da) |

| Bacitracin A | Bacillus licheniformis | 1422.69 |

| Daptomycin | Streptomyces roseosporus | 1620.67 |

| Enterobactin | Escherichia coli | 669.55[7] |

| Gramicidin S | Aneurinibacillus migulanus | 1141.43 |

| Polymyxin B1 | Paenibacillus polymyxa | 1202.44 |

| Surfactin | Bacillus subtilis | 1008.31 - 1036.36 |

| Vancomycin | Amycolatopsis orientalis | 1449.27 |

| Pyoverdine | Pseudomonas aeruginosa | ~1350 |

Table 1: Molecular Weights of Selected Bacterial Nonribosomal Peptides. This table provides the molecular weights for prominent bacterial NRPs, which is fundamental information for their identification and characterization.

| Nonribosomal Peptide | Production Yield | Fermentation Scale | Reference |

| Bacitracin A | 957.53 U/mL | Shake Flask | [8] |

| Daptomycin | 786 mg/L | 15 L Fermenter | [9] |

| Daptomycin | 812 mg/L | Fed-batch Fermentation | [10] |

| Polymyxin B | 2.8 g/L | 35 L Fermenter | |

| Polymyxin B1 | 2.21 g/L | Co-culture Fermentation | [11] |

| Surfactin | 3.89 g/L | 5 L Fermenter | |

| Surfactin | 2.39 g/L | 5 L Fermenter | [12] |

| Vancomycin | 0.37 mg/g dry weight/h | Chemostat Culture | [13] |

| Vancomycin | 6.1 mg/mL | Mutant Strain | [14] |

Table 2: Production Yields of Selected Bacterial Nonribosomal Peptides. This table highlights the production titers achieved for various NRPs through different fermentation strategies and strain engineering efforts. The yields are presented in the units reported in the respective studies.

| Nonribosomal Peptide | Target Organism(s) | MIC Range (µg/mL) | Reference(s) |

| Bacitracin A | Staphylococcus aureus, MRSA | 3.125 | [15] |

| Daptomycin | Staphylococcus aureus | - | [16] |

| Gramicidin S | E. coli | 3.5 (IC50) | [17] |

| Polymyxin B | Gram-negative bacteria | - | [18] |

| Vancomycin | Gram-positive bacteria | - | [19] |

Table 3: Antimicrobial Activity of Selected Bacterial Nonribosomal Peptides. This table presents the Minimum Inhibitory Concentration (MIC) values, a measure of antimicrobial potency, for several NRPs against specific pathogens. Lower MIC values indicate higher efficacy.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of bacterial nonribosomal peptide synthetases.

Protocol 1: Heterologous Expression of an NRPS Gene Cluster in Escherichia coli

This protocol outlines the general steps for expressing a bacterial NRPS gene cluster in a heterologous E. coli host, a common approach for characterizing NRPS function and producing novel NRPs.

1. Host Strain Selection and Preparation:

- Select an appropriate E. coli expression host, such as BL21(DE3) or a derivative engineered for improved expression of large proteins.

- For post-translational modification of the T domains, the host must co-express a promiscuous phosphopantetheinyl transferase (PPTase), such as Sfp from Bacillus subtilis. This can be achieved by using a strain with the sfp gene integrated into its chromosome or by co-transformation with a plasmid carrying the sfp gene.[20]

2. Vector Construction:

- Clone the entire NRPS gene cluster into a suitable expression vector (e.g., a BACmid or a high-copy plasmid with a strong, inducible promoter like T7).

- Ensure that the ribosomal binding sites and other expression elements are optimized for E. coli.

- If the NRPS is encoded by multiple operons, they may need to be cloned into compatible plasmids or assembled into a single vector.

3. Transformation and Expression:

- Transform the expression vector(s) into the chosen E. coli host strain.

- Grow the transformed cells in a suitable medium (e.g., LB or TB) at 37°C to an OD600 of 0.4-0.6.

- Induce protein expression by adding an appropriate inducer (e.g., IPTG for the T7 promoter) and continue cultivation at a lower temperature (e.g., 16-25°C) for 12-24 hours to enhance protein folding and solubility.

4. Product Extraction and Analysis:

- Harvest the cells by centrifugation.

- Extract the NRP product from the cell pellet or the culture supernatant using a suitable organic solvent (e.g., ethyl acetate, butanol).

- Analyze the extract for the presence of the desired NRP using techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Protocol 2: Purification of a His-tagged NRPS Enzyme

This protocol describes the purification of a recombinant NRPS enzyme using an N-terminal Hexa-histidine (His6) tag.

1. Cell Lysis:

- Resuspend the cell pellet from the expression culture in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol) containing protease inhibitors.

- Lyse the cells by sonication or high-pressure homogenization on ice.

- Clarify the lysate by centrifugation at high speed (e.g., >15,000 x g) for 30-60 minutes at 4°C to remove cell debris.

2. Affinity Chromatography:

- Load the clarified lysate onto a Ni-NTA (Nickel-Nitriloacetic Acid) affinity column pre-equilibrated with lysis buffer.

- Wash the column with several column volumes of wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM) to remove non-specifically bound proteins.

- Elute the His-tagged NRPS enzyme with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

3. Size-Exclusion Chromatography (Optional):

- For higher purity, further purify the eluted protein by size-exclusion chromatography (gel filtration) using a column appropriate for the size of the NRPS enzyme.

- This step also serves to exchange the buffer to one suitable for downstream applications.

4. Protein Analysis and Storage:

- Assess the purity of the purified NRPS enzyme by SDS-PAGE.

- Determine the protein concentration using a standard method (e.g., Bradford assay).

- Store the purified enzyme in a suitable buffer containing a cryoprotectant (e.g., glycerol) at -80°C.

Protocol 3: Adenylation Domain Substrate Specificity Assay (ATP-PPi Exchange Assay)

This assay determines the substrate specificity of an isolated A-domain by measuring the amino acid-dependent exchange of radiolabeled pyrophosphate ([³²P]PPi) into ATP.

1. Reaction Mixture Preparation:

- Prepare a reaction mixture containing assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT), ATP, [³²P]PPi, and the purified A-domain.

- Prepare a series of tubes, each containing a different amino acid to be tested as a substrate. Include a no-amino-acid control.

2. Reaction Initiation and Incubation:

- Initiate the reaction by adding the purified A-domain to the reaction mixtures.

- Incubate the reactions at a suitable temperature (e.g., 25-37°C) for a defined period (e.g., 10-30 minutes).

3. Quenching and Charcoal Binding:

- Stop the reaction by adding a quenching solution containing activated charcoal. The charcoal will bind the radiolabeled ATP ([³²P]ATP) formed during the exchange reaction, while the unincorporated [³²P]PPi remains in solution.

- Pellet the charcoal by centrifugation.

4. Scintillation Counting:

- Carefully transfer the supernatant containing the unbound [³²P]PPi to a scintillation vial.

- Add scintillation cocktail and measure the radioactivity using a scintillation counter.

5. Data Analysis:

- The amount of radioactivity in the supernatant is proportional to the rate of the ATP-PPi exchange reaction.

- Compare the radioactivity counts for each amino acid to the no-amino-acid control to determine which amino acids are activated by the A-domain.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows in the study of bacterial nonribosomal peptide synthetases.

Figure 1: A simplified diagram of a tri-modular nonribosomal peptide synthetase (NRPS) assembly line.

Figure 2: A typical experimental workflow for the discovery and characterization of novel NRPS products.

Conclusion

The study of nonribosomal peptide synthetase products in bacteria is a rapidly advancing field with significant implications for medicine and biotechnology. The modular nature of NRPSs provides a tantalizing platform for combinatorial biosynthesis and the generation of novel bioactive compounds. A thorough understanding of the biosynthetic logic, coupled with robust experimental techniques for gene cluster identification, heterologous expression, and enzymatic characterization, is essential for harnessing the full potential of these remarkable natural product assembly lines. This guide has provided a foundational overview of these key aspects, offering a valuable resource for researchers dedicated to exploring and exploiting the rich chemical diversity of bacterial nonribosomal peptides.

References

- 1. researchgate.net [researchgate.net]

- 2. Enterobactin biosynthesis in Escherichia coli: isochorismate lyase (EntB) is a bifunctional enzyme that is phosphopantetheinylated by EntD and then acylated by EntE using ATP and 2,3-dihydroxybenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nonribosomal Peptides from Marine Microbes and Their Antimicrobial and Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enterobactin: A key player in bacterial iron acquisition and virulence and its implications for vaccine development and antimicrobial strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nonribosomal antibacterial peptides that target multidrug-resistant bacteria - Natural Product Reports (RSC Publishing) DOI:10.1039/C8NP00031J [pubs.rsc.org]

- 6. Antimicrobial peptide developed with machine learning sequence optimization targets drug resistant Staphylococcus aureus in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enterobactin - Wikipedia [en.wikipedia.org]

- 8. Frontiers | Enhanced Bacitracin Production by Systematically Engineering S-Adenosylmethionine Supply Modules in Bacillus licheniformis [frontiersin.org]

- 9. Improving the Yield and Quality of Daptomycin in Streptomyces roseosporus by Multilevel Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Daptomycin antibiotic production processes in fed-batch fermentation by Streptomyces roseosporus NRRL11379 with precursor effect and medium optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enhancement of polymyxin B1 production by an artificial microbial consortium of Paenibacillus polymyxa and recombinant Corynebacterium glutamicum producing precursor amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Optimization of fermentation conditions for surfactin production by B. subtilis YPS-32 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Vancomycin production in batch and continuous culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. KR20200091580A - Method for producing vancomycin - Google Patents [patents.google.com]

- 15. Evaluation of Antibacterial and Antibiofilm Activity of New Antimicrobials as an Urgent Need to Counteract Stubborn Multidrug-resistant Bacteria - Journal of Pure and Applied Microbiology [microbiologyjournal.org]

- 16. scholars.uky.edu [scholars.uky.edu]

- 17. Gramicidin S and polymyxins: the revival of cationic cyclic peptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Gramicidin S and polymyxins: the revival of cationic cyclic peptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ashp.org [ashp.org]

- 20. Qualitative and Quantitative Analysis of Siderophore Production from Pseudomonas aeruginosa [app.jove.com]

Aureusimine B: A Technical Guide for Researchers

An In-depth Examination of the Chemical Structure, Properties, and Biological Activities of a Staphylococcal Metabolite

Introduction

Aureusimine B, also known as Phevalin, is a cyclic dipeptide produced by the nonribosomal peptide synthetase (NRPS) machinery of the bacterium Staphylococcus aureus and certain fungi.[1] Initially identified as a calpain inhibitor, this compound has garnered significant interest within the scientific community for its potential role in the virulence of S. aureus and its modulatory effects on host cell signaling pathways, particularly in human keratinocytes.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on the experimental methodologies used for its characterization. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic and pathological implications of this microbial secondary metabolite.

Chemical Structure and Properties

This compound is a diketopiperazine formed from the condensation of L-phenylalanine and L-valine residues. Its chemical and physical properties are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | (3S,6S)-3-benzyl-6-(propan-2-yl)piperazine-2,5-dione |

| Synonyms | Phevalin |

| CAS Number | 170713-71-0[1] |

| Molecular Formula | C₁₄H₁₆N₂O[1] |

| Molecular Weight | 228.3 g/mol [1] |

| Canonical SMILES | CC(C)C1=NC=C(NC1=O)CC2=CC=CC=C2[1] |

| Property | Description |

| Appearance | White solid |

| Purity | >95% |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Poor water solubility. Slightly soluble in Chloroform.[1] |

| Storage | Store at -20°C.[1] For long-term storage (up to 6 months), -80°C is recommended.[1] |

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, primarily centered on protease inhibition and modulation of host cell signaling.

Calpain Inhibition

This compound has been identified as an inhibitor of calpain, a family of calcium-dependent, non-lysosomal cysteine proteases.[1] In a casein hydrolysis assay, this compound demonstrated an IC₅₀ of 1.3 µM.[1] Calpains are implicated in various cellular processes, including cell motility, proliferation, and apoptosis. Their dysregulation is associated with numerous pathological conditions, making them an attractive target for therapeutic intervention.

Role in Staphylococcus aureus Pathogenesis

The role of this compound in the virulence of S. aureus is a subject of ongoing research. It is produced in greater quantities by S. aureus biofilms compared to their planktonic counterparts.[2] While some initial studies suggested a role in regulating virulence factor expression, this was later attributed to an unrelated mutation. However, its production by pathogenic bacteria, particularly in the context of biofilm formation, suggests a potential contribution to the host-pathogen interaction.[2]

Effects on Human Keratinocytes and Signaling Pathways

This compound has been shown to modulate gene expression in human keratinocytes.[2] While its direct effect is modest, it can amplify the changes in keratinocyte gene expression induced by other S. aureus secreted factors.[3] The transcriptional changes observed are consistent with the regulation of the Mitogen-Activated Protein Kinase (MAPK) and Activator Protein-1 (AP-1) signaling cascades. Specifically, exposure to S. aureus conditioned medium containing phevalin has been shown to upregulate dual-specificity phosphatases (DUSPs), which are negative regulators of MAPK signaling. This suggests that this compound may play a role in fine-tuning the host inflammatory response to S. aureus.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the biological activities of this compound.

Calpain Inhibition Assay (Fluorometric)

This protocol describes a common method for assessing calpain inhibition using a fluorogenic substrate.

Materials:

-

Calpain enzyme (e.g., human calpain-1)

-

Fluorogenic calpain substrate (e.g., Suc-LLVY-AMC)

-

Assay Buffer (containing a reducing agent like DTT or TCEP)

-

Activation Buffer (Assay Buffer with CaCl₂)

-

Inhibition Buffer (Assay Buffer with a calcium chelator like EGTA or BAPTA)

-

This compound (or other potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microplate

-

Fluorometric microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In the wells of the 96-well plate, add the calpain enzyme and the different concentrations of this compound (or vehicle control).

-

To initiate the reaction, add the activation buffer containing the fluorogenic substrate. For a negative control, use the inhibition buffer instead of the activation buffer.

-

Incubate the plate at 37°C, protected from light, for a specified time (e.g., 60 minutes).

-

Measure the fluorescence intensity using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Analysis of Keratinocyte Gene Expression by Microarray

This protocol outlines the general workflow for analyzing changes in gene expression in human keratinocytes treated with this compound.

Materials:

-

Human keratinocytes (primary cells or a cell line)

-

Cell culture medium and supplements

-

This compound

-

RNA extraction kit

-

DNase I

-

Reverse transcription kit

-

cDNA labeling kit

-

Microarray slides and hybridization station

-

Microarray scanner

-

Data analysis software

Procedure:

-

Culture human keratinocytes to the desired confluency.

-

Treat the cells with this compound at various concentrations and time points. Include a vehicle control.

-

Harvest the cells and extract total RNA using a suitable kit.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize cDNA from the RNA templates using reverse transcriptase.

-

Label the cDNA with fluorescent dyes (e.g., Cy3 and Cy5).

-

Hybridize the labeled cDNA to a microarray slide containing probes for thousands of genes.

-

Wash the slides to remove unbound cDNA.

-

Scan the microarray slide to detect the fluorescence signals.

-

Analyze the scanned image to quantify the expression level of each gene.

-

Perform statistical analysis to identify differentially expressed genes between the treated and control groups.

Visualizations

Biosynthesis of this compound

The biosynthesis of this compound is carried out by a non-ribosomal peptide synthetase (NRPS) system in Staphylococcus aureus. The primary enzyme, AusA, is a multi-domain protein that sequentially activates and condenses L-phenylalanine and L-valine to form the final cyclic dipeptide.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. The Stringent Response of Staphylococcus aureus and Its Impact on Survival after Phagocytosis through the Induction of Intracellular PSMs Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phevalin (this compound) production by Staphylococcus aureus biofilm and impacts on human keratinocyte gene expression [pubmed.ncbi.nlm.nih.gov]

The Biological Function of Aureusimine B in Fungi: An Uncharted Territory in Mycology

Despite its intriguing origins and proposed roles in bacterial and host-cell interactions, the biological function of Aureusimine B in fungi remains a largely unexplored and undocumented area of scientific inquiry. A comprehensive review of existing literature reveals a significant gap in our understanding of how this secondary metabolite, produced by the bacterium Staphylococcus aureus, affects fungal biology, signaling, or pathogenesis.

Currently, research on this compound, also known as phevalin, is predominantly centered on its biosynthesis by S. aureus and its potential effects on the producing bacterium and on human cells. The exact biological role of this compound is still a subject of investigation, with hypotheses pointing towards its involvement in virulence factor expression in S. aureus, inhibition of proteases in eukaryotic cells, and communication between bacteria.[1][2][3] However, these investigations have not extended to the fungal kingdom.

This technical guide aims to provide a clear overview of the current state of knowledge regarding this compound and to highlight the absence of data on its function in fungi, thereby identifying a potential new avenue for research for scientists and drug development professionals.

This compound: What We Know So Far

This compound is a cyclic dipeptide produced through a non-ribosomal peptide synthetase pathway in Staphylococcus aureus.[1][4] Its production has been observed to be higher in S. aureus biofilms compared to planktonic cultures, suggesting a potential role in this sessile mode of growth.[1][5]

Effects on Eukaryotic (Human) Cells

Studies on human keratinocytes have shown that this compound has a modest impact on gene expression.[1][3] It has been suggested that it may influence signaling pathways such as the MAPK/AP-1 cascade, particularly in the presence of other bacterial products.[1][5] This interaction points to a potential role for this compound in the complex interplay between S. aureus and its human host.

The Fungal Frontier: A Call for Investigation

The absence of studies on the biological function of this compound in fungi presents a significant knowledge gap. Given the frequent co-habitation and interaction of bacteria and fungi in various ecological niches, including the human microbiome, it is plausible that secondary metabolites produced by one kingdom could influence the other.

Potential areas of investigation for researchers interested in the intersection of bacterial secondary metabolites and fungal biology could include:

-

Antifungal Activity: Does this compound exhibit any inhibitory or fungicidal effects on common pathogenic or commensal fungi?

-

Morphological Changes: Does this compound influence fungal morphogenesis, such as the yeast-to-hyphae transition in dimorphic fungi?

-

Biofilm Formation: Could this compound modulate fungal biofilm development, either positively or negatively?

-

Signaling Pathway Modulation: Does this compound interact with and alter any known fungal signaling pathways?

Experimental Approaches to Uncover the Role of this compound in Fungi

For researchers poised to explore this uncharted territory, a series of foundational experiments would be necessary.

Experimental Workflow: Investigating this compound's Effect on Fungi

Caption: A proposed experimental workflow to investigate the biological function of this compound in fungi.

Conclusion

References

- 1. Phevalin (this compound)Production by Staphylococcus aureus Biofilm and Impacts on Human Keratinocyte Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phevalin (this compound) production by Staphylococcus aureus biofilm and impacts on human keratinocyte gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. Phevalin (this compound)Production by Staphylococcus aureus Biofilm and Impacts on Human Keratinocyte Gene Expression | PLOS One [journals.plos.org]

The Role of Aureusimine B in Staphylococcus aureus Biofilm: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Staphylococcus aureus remains a formidable pathogen, largely due to its capacity to form resilient biofilms that are notoriously resistant to antibiotics and host immune defenses. Within this biofilm matrix, S. aureus upregulates the production of various secondary metabolites, including the cyclic dipeptide Phevalin, also known as Aureusimine B. This technical guide provides a comprehensive overview of the current understanding of this compound's role in the context of S. aureus biofilms. Contrary to initial hypotheses, compelling evidence now indicates that this compound is not directly involved in the regulation of virulence or the structural formation of biofilms. Instead, its significance lies in its differential production, being significantly more abundant in biofilm versus planktonic cultures, positioning it as a potential biomarker for biofilm-associated infections. Furthermore, while having a modest impact on its own, this compound appears to modulate the host response by amplifying the effects of other secreted staphylococcal factors on human keratinocyte gene expression. This document synthesizes the available quantitative data, details relevant experimental protocols, and provides visual diagrams of key processes to facilitate a deeper understanding for research and development applications.

Introduction: this compound and the Biofilm Context

Staphylococcus aureus biofilms are structured communities of bacteria encased in a self-produced extracellular polymeric substance, central to the pathogen's ability to cause chronic and recurrent infections[1][2][3]. These infections, often associated with medical devices and chronic wounds, are characterized by high resistance to conventional therapies[4][5]. The metabolic state of bacteria within a biofilm differs significantly from their free-living, planktonic counterparts[6].

This compound (Phevalin) is a non-ribosomally synthesized cyclic dipeptide produced by S. aureus[1][2]. It is encoded by the highly conserved pzn (or aus) gene cluster[1][2]. While initially speculated to be involved in a range of functions from interspecies communication to virulence factor regulation, its precise biological role has been a subject of clarification[1][7][8]. Current research demonstrates that this compound's primary known characteristic is its elevated production during biofilm growth, suggesting it is a product of the biofilm lifestyle rather than a causative agent of it[1][2][3].

Deconstructing the Role of this compound: A History of Clarification

Initial studies suggested that aureusimines might play a critical role in S. aureus pathogenicity by activating the expression of virulence genes regulated by the SaeRS two-component system[7]. However, subsequent research rigorously demonstrated that these initial findings were the result of an inadvertent mutation in the saeS gene of the mutant strain under study[7][8].

A corrected analysis, using a clean ausA mutant (the gene encoding the aureusimine synthesis enzyme), revealed that the absence of aureusimines had no effect on hemolysis activity or the expression of SaeRS-regulated virulence factors[8]. This pivotal clarification shifted the focus of this compound research away from direct virulence regulation and towards its role as a metabolic marker of the biofilm state.

Quantitative Insights: this compound Production and Host Cell Effects

The most significant finding regarding this compound is its differential production. Studies consistently show that S. aureus biofilms produce substantially higher quantities of this compound compared to planktonic cultures.

Data Presentation

Table 1: Relative Production of this compound in S. aureus Cultures Data summarized from Secor et al., 2012.[1][3]

| Culture Condition | Normalized this compound Level (Arbitrary Units ± SEM) | Statistical Significance (vs. Biofilm) |

|---|---|---|

| Biofilm | 1.00 ± 0.08 | - |

| Resuspended Biofilm | 0.21 ± 0.03 | p < 0.001 |

| Planktonic | 0.09 ± 0.02 | p < 0.001 |

While this compound alone has a minimal direct effect on the S. aureus extracellular metabolome, its interaction with host cells is more complex[1][9]. When administered to human keratinocytes, pure this compound has only a modest effect on gene expression. However, when added to planktonic-conditioned medium (PCM), it significantly amplifies the differential gene expression profile, suggesting a synergistic role with other bacterial effector molecules[1][2][3].

Table 2: Selected Human Keratinocyte Genes Regulated by this compound-Spiked Conditioned Medium Data summarized from Secor et al., 2012.[1]

| Gene Symbol | Gene Name | Function | Fold Change (+PCM vs. -PCM) |

|---|---|---|---|

| DUSP1 | Dual specificity phosphatase 1 | MAPK phosphatase, negative regulator of inflammation | Upregulated |

| ATF3 | Activating transcription factor 3 | Stress-response transcription factor | Upregulated |

| FOS | Fos proto-oncogene, AP-1 subunit | Transcription factor, cell proliferation/differentiation | Upregulated |

Signaling and Logical Pathways

Based on current evidence, this compound is not a signaling molecule for biofilm formation within S. aureus. Its role is better depicted as an output of the biofilm state that subsequently influences the host environment. The diagram below illustrates this proposed logical relationship.

Caption: Proposed role of this compound in the S. aureus-host interface.

Experimental Protocols

Detailed and reproducible methodologies are critical for studying S. aureus biofilms and their metabolic products.

Protocol 1: General S. aureus Biofilm Formation Assay (Microtiter Plate Method)

This protocol provides a standard method for quantifying biofilm formation in vitro.[10][11]

-

Preparation: Grow S. aureus strains overnight in Tryptic Soy Broth (TSB). Prepare biofilm growth medium (e.g., TSB supplemented with 1% glucose). Dilute the overnight culture to a starting OD₆₀₀ of ~0.05 in the biofilm medium.

-

Inoculation: Add 200 µL of the diluted bacterial suspension to the wells of a 96-well flat-bottom tissue culture-treated plate. Include wells with sterile medium as a negative control.

-

Incubation: Incubate the plate statically for 24-48 hours at 37°C.

-

Washing: Gently aspirate the medium from each well. Wash the wells three times with 200 µL of sterile Phosphate-Buffered Saline (PBS) to remove non-adherent, planktonic cells.

-

Fixation: Fix the remaining biofilm by adding 200 µL of 100% ethanol or by heating at 65°C for 1 hour.[11]

-

Staining: Remove the fixative and allow the plate to dry. Add 200 µL of 0.1% crystal violet solution to each well and incubate for 5-15 minutes at room temperature.

-

Final Wash: Aspirate the crystal violet solution and wash the wells gently with water until the negative control wells are colorless.

-

Quantification: Allow the plate to dry completely. Solubilize the bound dye by adding 200 µL of 33% acetic acid or ethanol to each well. Read the absorbance at a wavelength of ~570 nm using a microplate reader.

Caption: Experimental workflow for the microtiter plate biofilm assay.

Protocol 2: Quantification of this compound from Culture Supernatants

This protocol is adapted from the methods used to identify and quantify this compound production.[1]

-

Culture Growth: Grow S. aureus under biofilm-promoting and planktonic conditions. For biofilms, this can be done in a colony drip flow reactor or static culture. For planktonic, use shaking liquid cultures.

-

Sample Collection: Collect the spent culture medium (supernatant) after a defined growth period. For biofilms, this may involve harvesting the medium bathing the biofilm. Normalize samples to cell density (OD₆₀₀).

-

Extraction (Optional but Recommended): Perform an organic extraction of the supernatant. For example, use an equal volume of chloroform or ethyl acetate. Vortex thoroughly and centrifuge to separate the phases. Collect the organic phase, which will contain this compound.

-

Drying and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen or using a rotary evaporator. Reconstitute the dried extract in a suitable solvent for analysis (e.g., methanol).

-

Analysis by HPLC-MS:

-

Chromatography: Inject the reconstituted sample into a High-Performance Liquid Chromatography (HPLC) system, typically with a C18 reverse-phase column.

-

Elution: Use a gradient of mobile phases, such as water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B), to separate the metabolites.

-

Mass Spectrometry: Elute the separated compounds directly into a mass spectrometer (MS) for detection. Monitor for the specific mass-to-charge ratio (m/z) corresponding to this compound.

-

Quantification: Compare the peak area of the detected this compound in samples to a standard curve generated from a pure this compound standard to determine its concentration.

-

Caption: Workflow for quantification of this compound via HPLC-MS.

Conclusion and Future Directions

The scientific consensus on this compound has evolved significantly. It is now understood not as a direct regulator of S. aureus biofilm formation or virulence, but as a distinct metabolic signature of the biofilm state. Its significantly elevated production by biofilms makes it a promising candidate as a specific biomarker for diagnosing and monitoring chronic S. aureus biofilm infections.

For drug development professionals, targeting the synthesis of this compound is unlikely to disrupt the biofilm structure directly. However, its role as a biomarker could be exploited to develop novel diagnostic tools. Furthermore, the discovery that it modulates host cell responses, even if synergistically, opens new avenues of research into the complex host-pathogen interactions that define chronic infections.

Future research should focus on:

-

Clinical Validation: Assessing this compound levels in clinical samples from patients with known biofilm infections (e.g., cystic fibrosis sputum, non-healing wound exudates) to validate its potential as a diagnostic biomarker.

-

Mechanism of Host Modulation: Elucidating the precise mechanism by which this compound synergizes with other staphylococcal factors to alter host gene expression.

-

Biological Function: Despite clarifications, the definitive biological function of this compound for S. aureus itself remains to be discovered. It may play a role in redox signaling or metabolic switching within the mature biofilm[2].

References

- 1. Phevalin (this compound)Production by Staphylococcus aureus Biofilm and Impacts on Human Keratinocyte Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phevalin (this compound)Production by Staphylococcus aureus Biofilm and Impacts on Human Keratinocyte Gene Expression | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. The Staphylococcal Biofilm: Adhesins, regulation, and host response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Aureusimines in Staphylococcus aureus Are Not Involved in Virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aureusimines in Staphylococcus aureus Are Not Involved in Virulence | PLOS One [journals.plos.org]

- 9. Phevalin (this compound) production by Staphylococcus aureus biofilm and impacts on human keratinocyte gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Investigation of Biofilm Formation in Clinical Isolates of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biofilm Formation by Staphylococcus aureus Clinical Isolates is Differentially Affected by Glucose and Sodium Chloride Supplemented Culture Media - PMC [pmc.ncbi.nlm.nih.gov]

Aureusimine B: A Technical Guide to a Staphylococcal Pyrazinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aureusimine B, also known as phevalin, is a naturally occurring pyrazinone compound of significant interest in the fields of microbiology and drug discovery. It is a secondary metabolite produced by the bacterium Staphylococcus aureus, a major human pathogen known for its ability to form biofilms and cause chronic infections.[1][2][3] As a cyclic dipeptide, this compound is synthesized non-ribosomally and is implicated in bacterial virulence, host-pathogen interactions, and interspecies communication.[3][4][5] This technical guide provides a comprehensive overview of this compound, detailing its biosynthesis, biological activity, and the experimental methodologies used for its study.

Chemical Properties and Structure

This compound is a monoketopiperazine formed from the fusion of L-phenylalanine and L-valine residues.[4] Its chemical formula is C₁₄H₁₆N₂O, with a molecular weight of 228.3 g/mol .[1] The structure is characterized by a central pyrazinone ring, which is a common scaffold in various biologically active natural products.

Biosynthesis

The biosynthesis of this compound is not mediated by ribosomes. Instead, it is assembled by a highly conserved nonribosomal peptide synthetase (NRPS) encoded by the aus (or pzn) gene cluster in Staphylococcus aureus.[1][3] The synthesis is initiated by the NRPS, which activates and links the precursor amino acids, phenylalanine and valine. This process forms a dipeptide aldehyde, which subsequently undergoes intramolecular cyclization and oxidation to yield the final pyrazinone structure.[1] The availability of aromatic amino acids in the growth medium can directly influence the production levels of this compound.[6]

Biological Source and Activity

This compound is predominantly produced by Staphylococcus aureus, with significantly higher yields observed in biofilm cultures compared to their free-living, planktonic counterparts.[3][5][7] This differential production suggests a specific role for the molecule within the biofilm environment. The biological function of this compound is multifaceted and not yet fully understood, but current research points to several key activities.[8][9]

One of the first identified activities of this compound was the inhibition of the eukaryotic protease, calpain.[1] Furthermore, it has been shown to contribute to the virulence of S. aureus in infection models and to modulate gene expression in human keratinocytes.[1][3] While this compound alone has a modest effect on keratinocyte gene expression, it significantly amplifies the cellular response to other bacterial molecules present in the conditioned medium.[3][10] There is also evidence to suggest that the linear dipeptide aldehyde precursor of this compound may be a more potent bioactive compound, targeting lysosomal cysteine proteases known as cathepsins.[11]

Quantitative Data

The biological activities of this compound have been quantified in several studies. The following table summarizes the key quantitative data available.

| Biological Target / System | Activity Metric | Value | Reference |

| Calpain (Casein Hydrolysis Assay) | IC₅₀ | 1.3 µM | [1] |

| Human Keratinocytes | Gene Regulation | 24 genes significantly regulated at 1 µM and 10 µM | [7] |

Mechanism of Action

The precise mechanism of action for this compound in the context of an S. aureus infection is an active area of research. It is considered a virulence factor that likely acts on host cells. Its production within biofilms and its ability to modulate host keratinocyte gene expression suggest it plays a role in establishing and maintaining chronic infections.[3] The molecule may act as a signaling molecule that primes host tissues, altering the local environment to favor the persistence of the bacterial biofilm. Its potential as a biomarker for biofilm-based infections is also under investigation.[2][3]

Experimental Protocols

Protocol 1: Isolation and Quantification of this compound from S. aureus Cultures

This protocol is based on the methodology described by Secor et al. (2012) for comparing production in biofilm versus planktonic cultures.[3][7]

-

Culture Preparation:

-

For planktonic cultures, inoculate S. aureus into a suitable broth medium (e.g., Tryptic Soy Broth) and incubate with shaking at 37°C to the desired growth phase.

-

For biofilm cultures, grow S. aureus on a solid or semi-solid surface (e.g., agar plates or in a biofilm reactor) for an extended period (e.g., 24-48 hours) at 37°C.

-

-

Sample Collection:

-

Planktonic: Centrifuge the liquid culture to pellet the cells. Collect the supernatant.

-

Biofilm: Gently wash the biofilm surface to remove planktonic cells. Scrape the biofilm matrix into a suitable solvent or buffer.

-

-

Extraction:

-

To the collected supernatant or resuspended biofilm, add an equal volume of an organic solvent such as ethyl acetate.

-

Vortex vigorously for 2-3 minutes to extract small molecules.

-

Centrifuge to separate the aqueous and organic phases.

-

Carefully collect the organic phase (top layer) and evaporate to dryness under a stream of nitrogen or using a rotary evaporator.

-

-

Analysis by HPLC-MS:

-

Resuspend the dried extract in a small, known volume of a suitable solvent (e.g., methanol or acetonitrile).

-

Inject the sample into a High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS).

-

HPLC Conditions (Example): Use a C18 reverse-phase column. Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid) over 20-30 minutes.

-

MS Conditions (Example): Use electrospray ionization (ESI) in positive ion mode. Monitor for the specific mass-to-charge ratio (m/z) of this compound ([M+H]⁺ ≈ 229.13).

-

Quantify the amount of this compound by comparing the peak area from the sample to a standard curve generated with a purified this compound standard.

-

-

Normalization:

Conclusion

This compound is a key secondary metabolite in the biology of Staphylococcus aureus. Its elevated production in biofilms and its activity on host cells mark it as a compound of high interest for understanding chronic infections. Future research focusing on its precise molecular targets and its role in the complex chemical interplay within the host microbiome will be crucial. For drug development professionals, the biosynthetic pathway of this compound presents a potential anti-virulence target, while the molecule itself could serve as a valuable biomarker for diagnosing persistent, biofilm-related infections.

References

- 1. glpbio.com [glpbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Phevalin (this compound)Production by Staphylococcus aureus Biofilm and Impacts on Human Keratinocyte Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uniscience.co.kr [uniscience.co.kr]

- 5. Phevalin (this compound) production by Staphylococcus aureus biofilm and impacts on human keratinocyte gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Phevalin (this compound)Production by Staphylococcus aureus Biofilm and Impacts on Human Keratinocyte Gene Expression | PLOS One [journals.plos.org]

- 8. Secondary Metabolites Governing Microbiome Interaction of Staphylococcal Pathogens and Commensals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. karger.com [karger.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Aureusimine B (Phevalin): A Technical Whitepaper on its Role in Staphylococcus aureus Pathogenesis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Staphylococcus aureus is a formidable human pathogen, largely due to its arsenal of virulence factors and its ability to form resilient biofilms. Among the diverse secondary metabolites produced by S. aureus are the aureusimines, non-ribosomally synthesized dipeptides. This technical guide focuses on Aureusimine B, also known as phevalin, and its contribution to S. aureus infection. Initial reports suggested a direct role for aureusimines in regulating virulence factor expression; however, subsequent research has clarified that these initial findings were likely due to an unintended mutation in the saeS gene, a key component of the SaeRS two-component system which is a major regulator of S. aureus virulence[1].

Current evidence indicates that this compound's role in pathogenesis is more nuanced. It is produced in significantly higher quantities by S. aureus biofilms compared to their planktonic counterparts[2][3][4][5]. While this compound alone has a modest direct effect on human keratinocyte gene expression, it appears to amplify the host cell response to other staphylococcal secreted factors[2][3][4]. This suggests that this compound may contribute to the inflammatory environment of chronic biofilm-associated infections. This paper provides a comprehensive overview of the quantitative data, experimental protocols, and proposed signaling interactions related to this compound.

Data Presentation

Table 1: this compound (Phevalin) Production in S. aureus Cultures

| Culture Condition | Phevalin Production (Normalized to Cell Density) | Statistical Significance (vs. Planktonic) | Reference |

| Biofilm | Significantly Higher | p < 0.001 | [3][4][5] |

| Resuspended Biofilm | Intermediate | Not specified | [3][4][5] |

| Planktonic | Baseline | - | [3][4][5] |

Table 2: Effect of this compound on Human Keratinocyte (HK) Gene Expression

| Treatment Condition | Number of Significantly Regulated Genes (≥2-fold change, p<0.05) | Key Upregulated Genes | Reference |

| 1 µM Phevalin | 24 | DUSP1, ATF3, FOS | [4] |

| 10 µM Phevalin | 24 | DUSP1, ATF3, FOS | [4] |

| Planktonic Conditioned Medium (-PCM) | Not specified | Not specified | [3] |

| Planktonic Conditioned Medium + 10 µM Phevalin (+PCM) | 1531 | DUSP1, ATF3, FOS (amplified expression) | [3][5] |

Experimental Protocols

Bacterial Culture and Biofilm Formation

S. aureus strain (e.g., Southwest Regional Wound Care isolate #10943) is cultured in EpiLife medium (Epi).

-

Planktonic Cultures: Maintained at 37°C with constant agitation in Epi[4].

-

Colony Biofilms: Grown on tissue culture inserts (0.2 µm pore size) placed in six-well plates with Epi. Mature biofilms are typically harvested after 72 hours[4].

-

Conditioned Medium Preparation: Mature biofilms are placed in fresh Epi for an additional 24 hours. The conditioned medium is then collected and filter-sterilized[4].

Phevalin Treatment of S. aureus and Human Keratinocytes (HKs)

-

Phevalin Spike-in: Synthetic phevalin (10 µM) is added to mid-exponential phase planktonic S. aureus cultures. The cultures are maintained for an additional 8 hours to reach the stationary phase. A vehicle control (DMSO) is used for comparison[4].

-

HK Treatment: Confluent HKs in six-well plates are treated with varying concentrations of phevalin (e.g., 1 µM, 10 µM) or conditioned media for a specified duration (e.g., 4 hours)[3].

Gene Expression Analysis

-

RNA Isolation: RNA is isolated from treated HKs using an RNeasy minikit[3].

-

Microarray Analysis: Gene expression profiling is performed using microarray analysis to identify differentially expressed genes[3].

-

RT-qPCR: Reverse transcription-quantitative polymerase chain reaction is used to confirm the expression levels of specific genes of interest, such as DUSP1, ATF3, and FOS[4].

Metabolite Analysis

-

HPLC-MS: High-performance liquid chromatography-mass spectrometry is employed to detect and quantify phevalin in bacterial culture extracts and conditioned media[3][4][5].

-

NMR: Nuclear magnetic resonance spectroscopy is used to analyze the overall metabolite composition of conditioned media to assess the impact of phevalin on the S. aureus extracellular metabolome[3].

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Proposed role of this compound in modulating host keratinocyte signaling.

Caption: Workflow for studying this compound's effect on host cell gene expression.

Concluding Remarks

The contribution of this compound to S. aureus infection is subtle and indirect. While not a direct virulence factor in the classical sense, its elevated production in biofilms and its ability to potentiate the host inflammatory response to other bacterial products suggest it plays a role in the pathophysiology of chronic, biofilm-associated infections[2][3][4]. The deranged activation of MAPK/AP-1 signaling cascades in host keratinocytes, amplified by this compound, could impact crucial aspects of wound healing, including apoptosis, proliferation, and cell migration[4].

For drug development professionals, targeting the biosynthesis of this compound may not lead to a direct bactericidal or bacteriostatic effect. However, it could represent a novel anti-virulence strategy aimed at modulating the host-pathogen interaction and reducing the inflammatory damage associated with chronic S. aureus biofilm infections. Further research is warranted to fully elucidate the specific molecular targets of this compound within the host cell and to explore the therapeutic potential of inhibiting its activity.

References

- 1. Aureusimines in Staphylococcus aureus Are Not Involved in Virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phevalin (this compound) production by Staphylococcus aureus biofilm and impacts on human keratinocyte gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phevalin (this compound)Production by Staphylococcus aureus Biofilm and Impacts on Human Keratinocyte Gene Expression | PLOS One [journals.plos.org]

- 4. Phevalin (this compound)Production by Staphylococcus aureus Biofilm and Impacts on Human Keratinocyte Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note and Protocol for the Quantification of Aureusimine B in Staphylococcus aureus Cultures using HPLC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aureusimine B, also known as phevalin, is a cyclic dipeptide produced by Staphylococcus aureus via a non-ribosomal peptide synthetase.[1][2] It is implicated in the bacterium's ability to survive within host cells and may play a role in virulence.[1] Accurate quantification of this compound is crucial for understanding its biological function, assessing its potential as a biomarker for S. aureus infections, and for screening potential inhibitors of its biosynthesis in drug discovery programs. This document provides a detailed protocol for the quantification of this compound from S. aureus culture supernatants using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

Experimental Workflow

Caption: Experimental workflow for this compound quantification.

Sample Preparation from S. aureus Culture

This protocol is adapted from established methods for the extraction of cyclic dipeptides from bacterial cultures.[2][3]

Materials:

-

Staphylococcus aureus culture grown in a suitable medium (e.g., Tryptic Soy Broth - TSB).

-

Chloroform, HPLC grade.

-

Methanol, HPLC grade.

-

Water, LC-MS grade.

-

Centrifuge tubes (glass is recommended for solvent resistance).

-

Syringe filters (0.22 µm).

-

Nitrogen evaporator.

Protocol:

-

Grow S. aureus to the desired growth phase (e.g., stationary phase) in TSB at 37°C with agitation.

-

Harvest the culture by centrifugation at 4,000 x g for 10 minutes at 4°C to pellet the bacterial cells.

-

Carefully collect the supernatant and filter-sterilize it using a 0.22 µm syringe filter to remove any remaining bacteria.

-

In a glass tube, mix 2 mL of the filtered supernatant with an equal volume of chloroform.

-

Vortex the mixture vigorously for 1 minute to facilitate the extraction of this compound into the organic phase.

-

Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic phases.

-

Carefully transfer the lower organic (chloroform) phase to a new glass tube.

-

Evaporate the chloroform to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of a suitable solvent, such as 50:50 (v/v) methanol:water, for HPLC-MS/MS analysis.

HPLC-MS/MS Quantification of this compound

Instrumentation:

-

A High-Performance Liquid Chromatography (HPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

2.1. HPLC Conditions

The following conditions are a starting point and may require optimization based on the specific HPLC system and column used.

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., Phenomenex Kinetex C18, 2.6 µm, 100 Å, 100 x 2.1 mm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 5-95% B over 10 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 5% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5-10 µL |

2.2. Mass Spectrometry Conditions

The mass spectrometer should be operated in positive electrospray ionization mode (ESI+). The following parameters should be optimized for the specific instrument used.

| Parameter | Recommended Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 - 4.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 350 - 450°C |

| Gas Flow Rates | Optimize for instrument |

2.3. Multiple Reaction Monitoring (MRM) for this compound

For quantitative analysis, Multiple Reaction Monitoring (MRM) is the preferred method due to its high selectivity and sensitivity. The precursor ion for this compound ([M+H]⁺) has an m/z of 229.1335.[4] Based on fragmentation patterns of similar cyclic dipeptides, potential product ions can be identified. It is crucial to optimize the collision energy for each transition to achieve the best signal intensity.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Proposed) | Collision Energy (eV) |

| This compound | 229.1 | To be optimized | To be optimized |

| This compound | 229.1 | To be optimized | To be optimized |

Note: The user should perform a product ion scan of an this compound standard to determine the most abundant and stable fragment ions for use as product ions in the MRM method. The collision energy for each transition should then be optimized.

Standard Curve Preparation and Method Validation